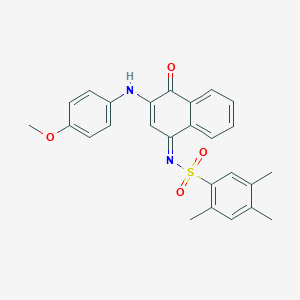
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. MTS is a sulfonamide derivative that has been found to exhibit potent anti-cancer properties.
作用機序
The exact mechanism of action of MTS is not fully understood. However, it has been proposed that MTS exerts its anti-cancer effects through multiple pathways. MTS has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. MTS has also been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
MTS has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTS has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, MTS has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of MTS is its potent anti-cancer properties. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of MTS is its poor solubility in water, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MTS for maximum efficacy.
将来の方向性
There are several future directions for research on MTS. One area of interest is the development of novel formulations of MTS that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of MTS and the pathways involved in its anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of MTS in vivo and its potential for clinical use as an anti-cancer agent.
Conclusion:
In conclusion, MTS is a sulfonamide derivative that exhibits potent anti-cancer properties. It has been extensively studied for its cytotoxicity against a wide range of cancer cell lines and its ability to inhibit angiogenesis and induce apoptosis. Further research is needed to determine the optimal dosage and administration of MTS and its potential for clinical use as an anti-cancer agent.
合成法
MTS can be synthesized through a multistep process starting from 2,4,5-trimethylbenzenesulfonyl chloride and 4-methoxyaniline. The synthesis involves the condensation of 4-methoxyaniline with 1,4-naphthoquinone in the presence of an acid catalyst to form the intermediate 3-(4-methoxyanilino)-1,4-naphthoquinone. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product, MTS.
科学的研究の応用
MTS has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MTS has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23- |
InChIキー |
IHSPBHJORXGOQB-NFFVHWSESA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)